molecular formula C11H13FN6 B2407413 4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415526-92-8

4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No. B2407413
CAS RN: 2415526-92-8
M. Wt: 248.265
InChI Key: RTRSPBBZYSOFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine” is a derivative of pyrimidine, which is a class of compounds known for their wide range of biological activities . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the design and creation of a series of novel compounds based on the triazole-pyrimidine hybrid .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine” was characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine” were evaluated during the synthesis process . The reactions were monitored and analyzed to ensure the successful creation of the desired compounds .

Mechanism of Action

The triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

4-ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN6/c1-2-9-10(12)11(14-7-13-9)17-5-8(6-17)18-15-3-4-16-18/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRSPBBZYSOFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC(C2)N3N=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.